molecular formula C12H12O3 B11898628 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one CAS No. 80253-61-8

2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11898628
CAS No.: 80253-61-8
M. Wt: 204.22 g/mol
InChI Key: RGPVDMXMPMFWMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired chromenone derivative. The reaction typically requires refluxing in an organic solvent like ethanol or acetone .

Industrial Production Methods

Industrial production of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in pharmacological studies.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its chromenone core structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

80253-61-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)chromen-4-one

InChI

InChI=1S/C12H12O3/c1-12(2,14)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7,14H,1-2H3

InChI Key

RGPVDMXMPMFWMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=O)C2=CC=CC=C2O1)O

Origin of Product

United States

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